molecular formula C18H24N4O2S B5972840 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide

Cat. No.: B5972840
M. Wt: 360.5 g/mol
InChI Key: AYTJYPZZYDWROH-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and an acetamide moiety

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-10(2)12-6-5-7-13(11(3)4)17(12)21-16(24)9-25-18-20-14(19)8-15(23)22-18/h5-8,10-11H,9H2,1-4H3,(H,21,24)(H3,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTJYPZZYDWROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce primary or secondary amines.

Scientific Research Applications

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]propionamide

Uniqueness

Compared to similar compounds, 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide is unique due to the presence of the 2,6-di(propan-2-yl)phenyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a more potent compound in certain applications.

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